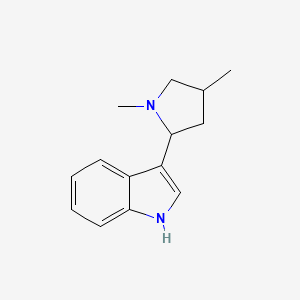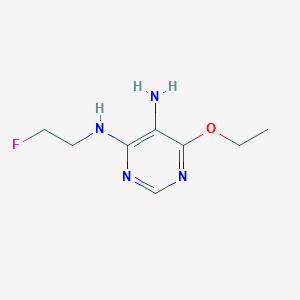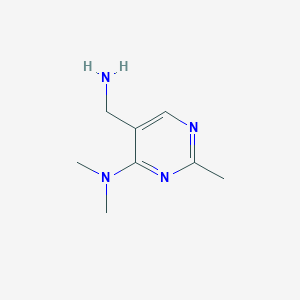
5-(Aminomethyl)-N,N,2-trimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-N,N,2-trimethylpyrimidin-4-amine is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amine and methyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N,N,2-trimethylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with formaldehyde and ammonia in the presence of a catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and amination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-N,N,2-trimethylpyrimidin-4-amine can undergo various types of chemical reactions including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-(Aminomethyl)-N,N,2-trimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)-2-furanmethanol: A similar compound with a furan ring instead of a pyrimidine ring.
5-(Aminomethyl)-2-furancarboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
5-(Aminomethyl)-N,N,2-trimethylpyrimidin-4-amine is unique due to its specific pyrimidine ring structure and the presence of multiple methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H14N4 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5-(aminomethyl)-N,N,2-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H14N4/c1-6-10-5-7(4-9)8(11-6)12(2)3/h5H,4,9H2,1-3H3 |
Clé InChI |
QQQFDZARGWXVEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)N(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



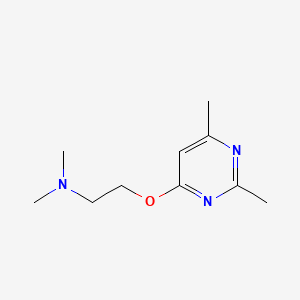
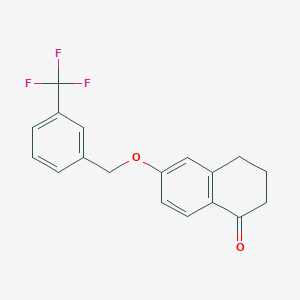
![rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13100921.png)


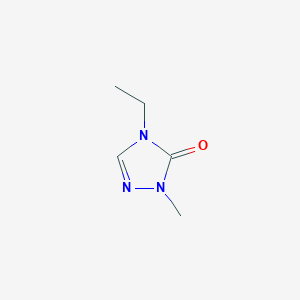
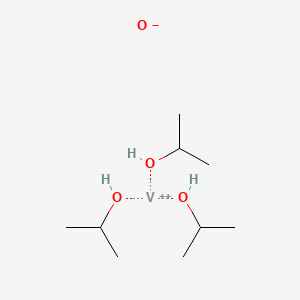

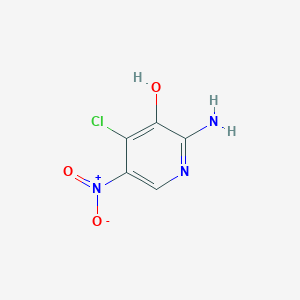
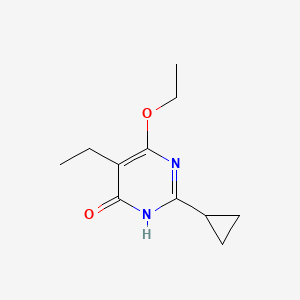
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
